N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide
Overview
Description
N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazine ring, a phenyl group substituted with a methylsulfamoyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with various amines. One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid into the corresponding acyl chloride, which is then reacted with 4-(methylsulfamoyl)aniline to yield the desired product . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The Yamaguchi reaction is preferred for its higher yield and milder reaction conditions compared to the use of thionyl chloride .
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Explored for its potential as an anti-tubercular agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may contribute to its specific interactions with biological targets .
Properties
IUPAC Name |
N-[4-(methylsulfamoyl)phenyl]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-13-20(18,19)10-4-2-9(3-5-10)16-12(17)11-8-14-6-7-15-11/h2-8,13H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSCXOTYYNGCJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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